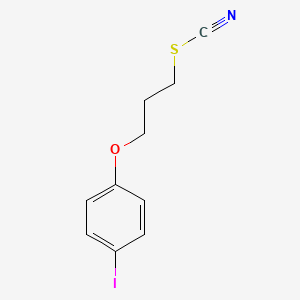
3-(4-iodophenoxy)propyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-iodophenoxy)propyl thiocyanate is a chemical compound that is widely used in scientific research. It is a thiocyanate derivative that is commonly used as a probe for studying the function and regulation of ion channels in cells. This compound has a wide range of applications in the field of biochemistry and physiology, making it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of 3-(4-iodophenoxy)propyl thiocyanate involves its interaction with ion channels in cells. This compound binds to specific sites on the ion channel, altering its function and activity. This allows researchers to study the effects of ion channel modulation on cellular physiology and disease states.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-iodophenoxy)propyl thiocyanate depend on the specific ion channel being studied. In general, this compound can modulate ion channel function and activity, leading to changes in cellular excitability, neurotransmitter release, and muscle contraction. These effects can have important implications for a wide range of physiological processes, including cardiovascular function, neuronal signaling, and muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 3-(4-iodophenoxy)propyl thiocyanate is its specificity for ion channels. This compound can selectively modulate the activity of specific ion channels, allowing researchers to investigate their function and regulation in a highly targeted manner. However, it is important to note that this compound may have off-target effects on other ion channels or cellular processes, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research involving 3-(4-iodophenoxy)propyl thiocyanate. One area of interest is the development of new drugs and therapies that target ion channels. By studying the effects of this compound on ion channel function and activity, researchers can identify new drug targets and develop more effective treatments for a wide range of diseases. Additionally, there is ongoing research into the use of 3-(4-iodophenoxy)propyl thiocyanate as a tool for studying the mechanisms underlying ion channel function and regulation. As our understanding of these processes continues to evolve, this compound will likely play an increasingly important role in scientific research.
Métodos De Síntesis
The synthesis of 3-(4-iodophenoxy)propyl thiocyanate involves the reaction of 3-(4-iodophenoxy)propyl alcohol with thiophosgene. This reaction results in the formation of the desired compound, which can be purified using standard laboratory techniques such as column chromatography.
Aplicaciones Científicas De Investigación
3-(4-iodophenoxy)propyl thiocyanate is commonly used in scientific research as a probe for studying the function and regulation of ion channels in cells. It is particularly useful for studying voltage-gated ion channels, which play a critical role in many physiological processes. This compound can be used to investigate the mechanisms underlying ion channel function and regulation, as well as to develop new drugs and therapies for a variety of diseases.
Propiedades
IUPAC Name |
3-(4-iodophenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INOS/c11-9-2-4-10(5-3-9)13-6-1-7-14-8-12/h2-5H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMWMUPOEDWLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCSC#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclopropylmethyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4922381.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B4922385.png)
![N-(dicyclopropylmethyl)-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B4922396.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4922421.png)
![2-dibenzo[b,d]furan-3-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922427.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4922428.png)
![1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4922436.png)
![9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole](/img/structure/B4922442.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4922448.png)
![1-(2-methylphenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4922458.png)
![1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4922470.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
![2-[{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4922482.png)
